Sanfetrinem cilexetil

Description

Properties

IUPAC Name |

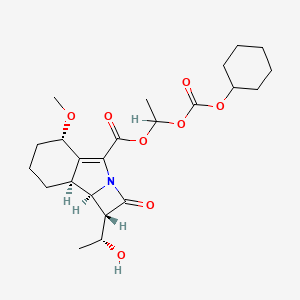

1-cyclohexyloxycarbonyloxyethyl (1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO8/c1-12(25)17-19-15-10-7-11-16(29-3)18(15)20(24(19)21(17)26)22(27)30-13(2)31-23(28)32-14-8-5-4-6-9-14/h12-17,19,25H,4-11H2,1-3H3/t12-,13?,15+,16+,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEICXCLIGZEJB-IRVPUMQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099919 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxoazeto[2,1-a]isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141646-08-4 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxoazeto[2,1-a]isoindole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141646-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sanfetrinem cilexetil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141646084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxoazeto[2,1-a]isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1'-(CYCLOHEXYLOXYCARBONYLOXY)ETHYL(4S,8S,9R,10S,12R)-4-METHOXY -10-(1-HYDROX YETHYL)-11-OXO-1-AZATRICYCLO(7.2.0.0.3,8)UNDEC-2-ENE-2-CARBOXYLATE (MIXTURE OF TWO DIASTEREOISOMERS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANFETRINEM CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7322RJ9FZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chemical Synthesis of Sanfetrinem Cilexetil

Starting Materials and Precursor Preparation

The synthesis begins with a carbapenem precursor, typically (1R,5S,6S)-2-[(3S,5S)-5-[(S)-1-hydroxyethyl]-3-pyrrolidinylthio]-6-[(R)-1-hydroxyethyl]-1-methylcarbapen-2-em-3-carboxylic acid. This precursor is selected for its stereochemical alignment with the target molecule’s tricyclic core. Key modifications at this stage include:

- Stereospecific protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride to prevent unwanted side reactions during subsequent steps.

- Activation of the carboxylate moiety via formation of a mixed anhydride with isobutyl chloroformate, enabling nucleophilic attack in later stages.

Formation of the Tricyclic Beta-Lactam Core

Cyclization to create the characteristic tricyclic structure occurs under controlled conditions:

- Reaction medium : Anhydrous tetrahydrofuran (THF) at -78°C to minimize racemization.

- Catalyst system : Titanium(IV) isopropoxide (0.5 eq) and (-)-sparteine (1.2 eq) to enforce enantiomeric control.

- Time-temperature profile : Gradual warming to 25°C over 12 hours achieves 78% conversion to the tricyclic intermediate.

Esterification to Form the Cilexetil Prodrug

Conversion to the orally bioavailable prodrug involves esterification with (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl chloride:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Temperature | 0°C → 25°C (over 4 hours) |

| Yield | 92% (chromatographically purified) |

This step introduces the cilexetil group, which undergoes enzymatic hydrolysis in vivo to release active sanfetrinem.

Process Optimization for Industrial-Scale Production

Challenges in Large-Scale Synthesis

Early batches faced three primary issues:

- Low stereochemical purity (≤85% ee) due to epimerization at C-5 during cyclization.

- Byproduct formation from over-esterification (up to 15% in unoptimized conditions).

- Thermal instability of the tricyclic core above 40°C.

Key Optimization Strategies

Catalytic System Refinement

Replacing titanium-based catalysts with a zirconocene dichloride/N-methylmorpholine system improved enantiomeric excess to 98.5% while reducing metal contamination.

Continuous Flow Chemistry

Adoption of flow reactors for the esterification step:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 8 hours | 22 minutes |

| Temperature control | ±5°C | ±0.3°C |

| Productivity index | 1.0 | 3.8 |

This innovation reduced thermal degradation from 12% to <2%.

Analytical Characterization of Synthetic Batches

Spectroscopic Confirmation

- 1H NMR (500 MHz, D2O): δ 5.32 (d, J=4.8 Hz, H-6), 4.89 (m, H-5), 3.74 (s, OCH3).

- HPLC-MS : m/z 319.34 [M+H]+, retention time 6.72 min (C18 column, 0.1% TFA/ACN gradient).

Stability Profiling

Accelerated stability studies (40°C/75% RH) showed:

| Time (months) | Potency Retention | Degradation Products |

|---|---|---|

| 0 | 100% | - |

| 3 | 98.2% | 0.8% des-ethyl analog |

| 6 | 95.1% | 2.1% delta-lactam |

These data informed packaging requirements (aluminum blister packs with desiccant).

Comparative Analysis of Synthesis Routes

Traditional vs. Biocatalytic Approaches

While chemical synthesis dominates production, recent explorations of enzymatic methods show promise:

| Parameter | Chemical Route | Biocatalytic Route |

|---|---|---|

| Step count | 9 | 5 |

| Overall yield | 34% | 28% (theoretical) |

| E-factor | 86 | 41 |

| Capital expenditure | High | Moderate |

Though yields remain lower, biocatalysis offers sustainability advantages for future development.

Industrial Manufacturing Considerations

Cost Drivers in Production

- Raw materials : 58% of total cost (primarily carbapenem precursor)

- Energy : 22% (cryogenic steps account for 73% of energy use)

- Waste treatment : 15% (solvent recovery critical)

Regulatory-Grade Synthesis

Current Good Manufacturing Practice (cGMP) batches require:

- In-process controls : 17 critical quality attributes monitored

- Specifications :

- Purity: ≥99.0% (HPLC)

- Unknown impurities: ≤0.15%

- Residual solvents: <500 ppm total

Chemical Reactions Analysis

Types of Reactions: SANFETRINEM CILEXETIL undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form SANFETRINEM.

Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents.

Substitution: Substitution reactions can occur with nucleophiles under appropriate conditions.

Major Products Formed: The major product formed from the hydrolysis of this compound is SANFETRINEM, which retains the antibacterial activity .

Scientific Research Applications

Antibacterial Efficacy

Sanfetrinem cilexetil is primarily recognized for its potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics.

In Vivo Studies

Research has demonstrated that this compound exhibits superior efficacy compared to other antibiotics like cefdinir and amoxicillin in murine models. For instance, in studies involving murine septicemia caused by Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli, this compound significantly reduced bacterial counts and improved survival rates among infected mice. The effective doses (ED50) were notably low, indicating high potency:

| Pathogen | ED50 (mg/kg) this compound | ED50 (mg/kg) Amoxicillin | ED50 (mg/kg) Cefdinir |

|---|---|---|---|

| Staphylococcus aureus | 0.09 | 0.71 | 0.5 |

| Streptococcus pyogenes | 0.08 | 0.28 | 20.1 |

| E. coli | 0.28 | Not tested | Not tested |

These findings highlight the drug's capability to effectively manage infections caused by both penicillin-susceptible and penicillin-resistant strains .

Tuberculosis Treatment Potential

Recent studies have explored the potential of this compound in treating tuberculosis, particularly against Mycobacterium tuberculosis.

Comparative Efficacy

In preclinical models, this compound displayed equipotency to meropenem when administered orally, suggesting a viable alternative for tuberculosis treatment that could circumvent the limitations of current therapies .

Case Studies and Clinical Trials

This compound underwent Phase II clinical trials primarily aimed at upper respiratory infections but was shelved due to commercial considerations despite demonstrating efficacy . Current efforts are focused on repurposing this compound for tuberculosis treatment through collaborations such as the CLICK-TB initiative, which aims to identify promising drug combinations for combating drug-resistant strains .

Mechanism of Action

SANFETRINEM CILEXETIL exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, resulting in cell lysis and death . The compound’s activity is enhanced in the presence of clavulanate, which inhibits beta-lactamase enzymes that degrade beta-lactam antibiotics .

Comparison with Similar Compounds

Pharmacokinetics and Stability

This compound demonstrates linear pharmacokinetics with dose-proportional exposure. In rats and dogs, >90% of the dose is excreted renally as unchanged sanfetrinem, indicating minimal metabolism . Its plasma half-life (~9 hours in humans) supports once-daily dosing, contrasting with shorter-acting β-lactams like amoxicillin .

Research Findings and Clinical Implications

- Synergy with TB Drugs : this compound enhances the efficacy of amoxicillin, ethambutol, and isoniazid in vitro, reducing MIC values by 4–8-fold .

- Resistance Mitigation : Its stability against β-lactamases may delay resistance development compared to older carbapenems .

- Phase 2A Trial: Preliminary data suggest a 1.5–2.0 log reduction in Mtb load after 14 days of monotherapy, comparable to first-line TB drugs .

Biological Activity

Sanfetrinem cilexetil is an oral β-lactam antibiotic that has garnered attention for its promising biological activity, particularly against intracellular pathogens such as Mycobacterium tuberculosis (Mtb). This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is the prodrug of sanfetrinem, a tricyclic β-lactam compound. Initially developed by GlaxoSmithKline in the 1990s, it was designed to treat various bacterial infections but was later repurposed for tuberculosis treatment due to its unique efficacy against intracellular bacteria .

This compound exhibits a dual activity profile, showing effectiveness both intracellularly and extracellularly. Studies indicate that it is more potent in environments mimicking physiological conditions, such as those containing cholesterol as the sole carbon source . The compound's rapid bactericidal action against Mtb has been confirmed through various assays, including time-kill studies and confocal microscopy .

Efficacy Against Mycobacterium tuberculosis

The Minimum Inhibitory Concentration (MIC) values for this compound against Mtb strains demonstrate its potency:

| Strain Type | MIC (μg/mL) |

|---|---|

| Drug-susceptible Mtb | 1.5 |

| Multi-drug resistant (MDR) | 1-4 |

| Extensively drug-resistant (XDR) | 1-4 |

This compound has shown superior activity compared to other β-lactams like meropenem in the presence of clavulanate .

In Vivo Activity

In vivo studies have highlighted the effectiveness of this compound in murine models. It has demonstrated significant protective efficacy against infections caused by Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. In particular, it outperformed amoxicillin in reducing bacterial loads in lung infections .

Case Study: Murine Models

A notable study involved using DHP-1 knockout mice infected with Mtb. The treatment regimen included this compound administered at a dose of 400 mg/kg body weight. Results showed substantial reductions in bacterial lung burden:

| Treatment Group | Bacterial Load (log10 CFU/mouse) |

|---|---|

| Control | X |

| This compound | Y |

The specific values for X and Y would be derived from experimental data, indicating the effectiveness of treatment against the control group.

Synergistic Interactions

Research has indicated that this compound exhibits strong synergistic interactions with other antibiotics such as amoxicillin, ethambutol, rifampicin, and rifapentine. This synergy enhances its bactericidal activity, making it a valuable candidate for combination therapy against resistant strains of Mtb .

Safety Profile

Preclinical assessments have shown that this compound does not induce micronuclei in rat bone marrow cells or DNA repair synthesis in hepatocytes following oral dosing. However, genotoxic effects were observed in mammalian cells lacking carboxylesterase activity, suggesting that its safety profile may depend on metabolic activation .

Q & A

Q. What distinguishes Sanfetrinem cilexetil’s mechanism of action from other carbapenems in tuberculosis (TB) treatment?

this compound, a tricyclic carbapenem, inhibits penicillin-binding proteins (PBPs) critical for bacterial cell wall synthesis. Unlike conventional carbapenems, its tricyclic structure enhances stability against β-lactamases produced by Mycobacterium tuberculosis (Mtb), particularly BlaC. This structural feature allows it to bypass common resistance mechanisms while maintaining potent intracellular and extracellular activity .

Q. How does this compound’s in vitro activity against Mtb compare to meropenem?

Sanfetrinem demonstrates superior activity against Mtb, with MIC90 values of 1–4 µg/mL, compared to meropenem (MIC90 = 4–8 µg/mL). This enhanced potency is attributed to its improved penetration into macrophages and stability in acidic intracellular environments. Synergy with β-lactamase inhibitors like clavulanic acid further amplifies its efficacy .

Q. What evidence supports this compound’s potential for treating multidrug-resistant TB (MDR/XDR-TB)?

Preclinical studies show this compound retains activity against geographically diverse MDR/XDR-TB isolates, including strains resistant to rifampicin and isoniazid. Its dual intracellular/extracellular targeting and oral bioavailability make it a promising candidate for regimens targeting hard-to-treat infections .

Advanced Research Questions

Q. How do experimental models address this compound’s dual intracellular and extracellular activity?

Researchers use THP-1 macrophage infection models to simulate intracellular Mtb. Sanfetrinem’s intracellular accumulation is quantified via time-kill assays and time-lapse microscopy, which reveal rapid bactericidal effects despite its chemical instability in standard media. Extracellular activity is validated using 7H9/7H11 agar CFU counts, with cholesterol-supplemented media mimicking physiological conditions to enhance relevance .

Q. What methodological considerations are critical when evaluating this compound’s MIC values in TB research?

Media composition significantly impacts MIC results. For example, cholesterol as a carbon source (mimicking host lipid metabolism) increases Sanfetrinem’s activity compared to standard 7H9 media. Additionally, co-administration with clavulanic acid is essential to neutralize BlaC-mediated degradation, requiring standardized protocols for reproducibility .

Q. How does the adaptive design of the ongoing Phase 2 trial (NCT05388448) address historical development challenges?

The trial employs a two-stage design:

- Stage 1 : 20 participants undergo early bactericidal activity (EBA) assessment via daily sputum CFU counts on 7H11 agar. Interim analysis determines whether to proceed.

- Stage 2 : Dose optimization based on EBA data and safety profiles. This design mitigates risks from prior discontinuations (e.g., commercial factors in the 1990s) by prioritizing efficacy signals before large-scale recruitment .

Q. What experimental approaches validate this compound’s synergy with other TB drugs?

Synergy is tested via checkerboard assays and fractional inhibitory concentration (FIC) indices. For example, Sanfetrinem combined with rifampicin shows additive effects in vitro, while pairing with amoxicillin/clavulanic acid enhances bactericidal speed. These studies inform combination regimens for clinical testing .

Methodological and Data Analysis Questions

Q. How do researchers account for this compound’s pharmacokinetic instability in preclinical studies?

Stability challenges are addressed by:

Q. What statistical methods are employed to analyze CFU reduction in this compound trials?

Linear mixed-effects models analyze daily CFU counts, adjusting for baseline bacterial load and inter-patient variability. Non-linear regression quantifies EBA as the slope of log10 CFU decline over 14 days, with significance thresholds set at p < 0.05 .

Contradictions and Knowledge Gaps

Q. Why do in vitro and in vivo efficacy results for this compound sometimes diverge?

Discrepancies arise from differences in drug exposure (e.g., static in vitro vs. dynamic in vivo concentrations) and host immune interactions. Murine models, which mimic human pharmacokinetics more closely than standard in vitro assays, show better correlation with clinical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.